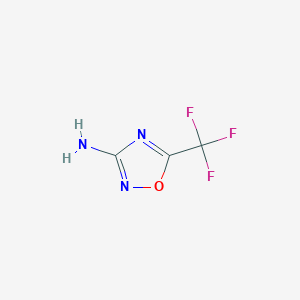

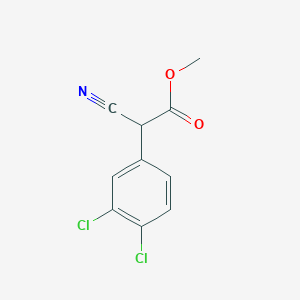

![molecular formula C21H25NO11 B2355913 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid CAS No. 1094829-32-9](/img/structure/B2355913.png)

2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid”, also known as ‘ADAOC’, is an organic compound with functional groups. This compound is related to other compounds that serve as substrates for galactosyl transferase , a pivotal element in the aetiology of multifarious pathologies, including cancer .

Synthesis Analysis

The synthesis of this compound and related compounds involves sophisticated chemical reagents in peptide synthesis . These reagents introduce considerable complexity in developing therapeutic peptides, which characteristically treat cancer and infectious diseases .Physical And Chemical Properties Analysis

The molecular weight of ADAOC is 467.427. Other physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Antimicrobial and Antibacterial Properties

One notable application of derivatives of 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid is in the development of antimicrobial and antibacterial agents. These compounds have been found to exhibit significant activity against a range of bacteria, including Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) (Lin et al., 1995), Gram-negative bacteria, and mycobacteria (Krátký, Vinšová, & Stolaříková, 2017). These compounds have shown potential in addressing challenges posed by antibiotic resistance.

Anticoccidial Activity

Compounds structurally related to 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid have been studied for their anticoccidial activity. The derivatives, particularly those containing alkoxy, alkylthio, and alkylamino groups, demonstrated promising activity in this area (Rogers et al., 1964).

Anticonvulsant Activities

These compounds have also been explored for their potential as anticonvulsants. Research indicates that certain derivatives exhibit significant protective effects against seizures, rivaling the efficacy of standard anticonvulsant drugs (Kohn et al., 1993).

Germination Inhibitory Properties

Another application is in the field of agriculture, where these derivatives have been found to inhibit the germination of seeds. This property is particularly observed in certain concentrations and is relevant for the development of herbicidal agents (Oh et al., 2002).

Antioxidant Activity

Some derivatives of 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid have been evaluated for their antioxidant activities. These studies indicate significant potential in combating oxidative stress-related conditions (Chkirate et al., 2019).

Antitumor Activity

Additionally, these compounds have been investigated for their antitumor properties. Some studies have shown that certain derivatives exhibit in vitro antitumor effects against various cancer cell lines (Yun-jun, 2011).

Synthesis of Novel Compounds

The structure of 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid derivatives is crucial in the synthesis of various novel compounds with potential applications in medicinal chemistry and drug development (El‐Faham et al., 2013).

Anti-inflammatory Agents

These compounds are also being researched for their anti-inflammatory properties, showing promise in both in vitro and in vivo models of inflammation (Nikalje, Hirani, & Nawle, 2015).

Mécanisme D'action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar structures

Mode of Action

Based on its structure, it may interact with its targets through hydrogen bonding or hydrophobic interactions, leading to changes in the target’s function .

Biochemical Pathways

Given its structure, it may be involved in pathways related to carbohydrate metabolism or protein modification . The downstream effects of these potential interactions are currently unknown and require further investigation.

Pharmacokinetics

Its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Based on its potential targets and pathways, it may influence cellular processes such as signal transduction, gene expression, or metabolic regulation

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For example, extreme pH or temperature conditions may affect the compound’s structure and function. The presence of other molecules may either facilitate or inhibit its interactions with its targets.

Orientations Futures

The future directions for ADAOC and related compounds seem to be in the area of therapeutic peptide development . These compounds introduce complexity in developing therapeutic peptides, which are used to treat diseases like cancer and infectious diseases . This suggests that ADAOC and related compounds could pave the way for diverse research opportunities in glycosylation disorders and hold promise in discovering new leads for disease intervention .

Propriétés

IUPAC Name |

2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO11/c1-10(23)22-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-21(17)32-15-8-6-5-7-14(15)20(27)28/h5-8,16-19,21H,9H2,1-4H3,(H,22,23)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHNVIHLNZLULL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

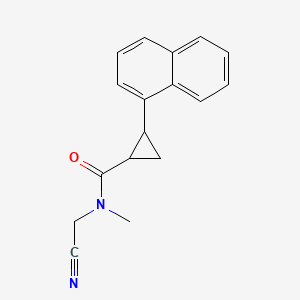

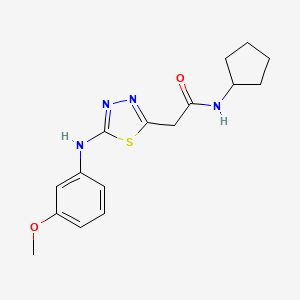

![(Z)-3-(Furan-2-yl)-2-[3-(phenylmethoxymethyl)pyrrolidine-1-carbonyl]prop-2-enenitrile](/img/structure/B2355841.png)

![Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate](/img/structure/B2355844.png)

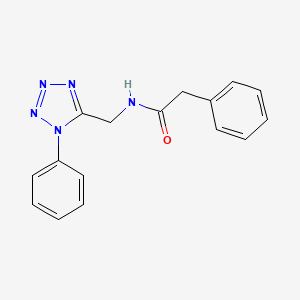

![2-(4-fluorophenyl)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2355845.png)

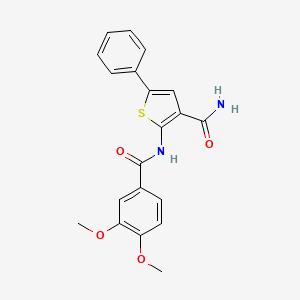

![2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2355848.png)

![(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2355849.png)

![N-(furan-2-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2355850.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2355852.png)